Tau Peptide (307-321) Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tau Peptide (307-321) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

While specific synthesis details for Tau Peptide (307-321) Trifluoroacetate were not found, it’s worth noting that peptide synthesis services are available from various sources .

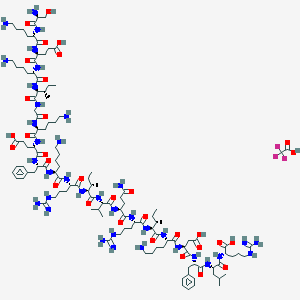

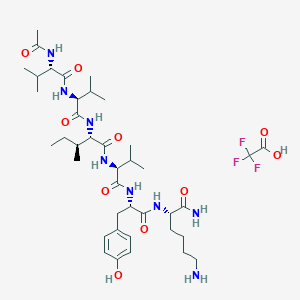

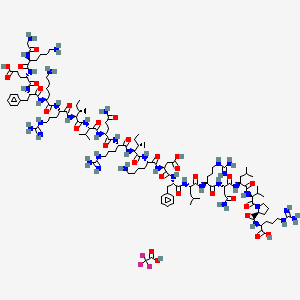

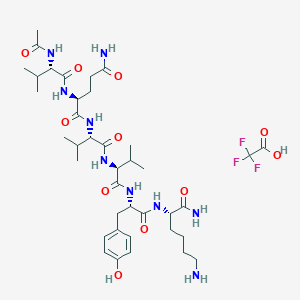

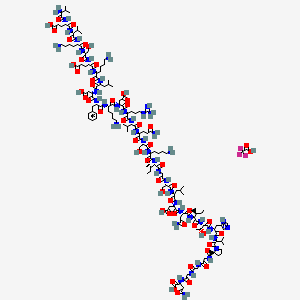

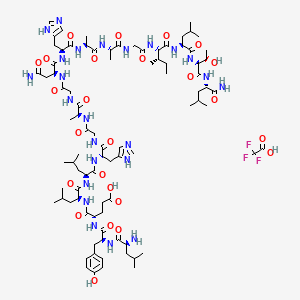

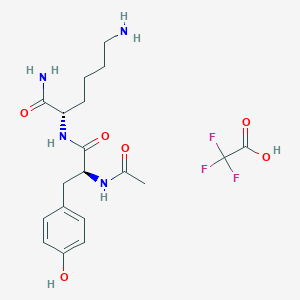

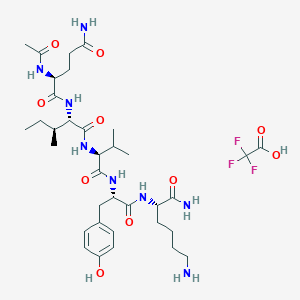

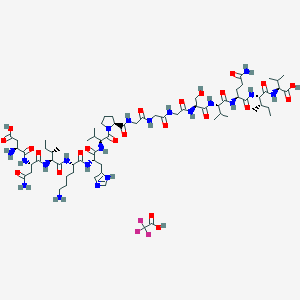

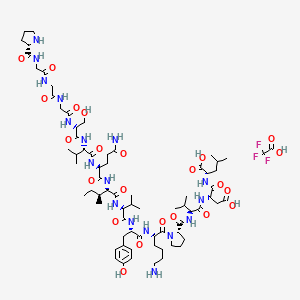

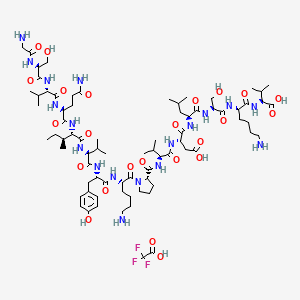

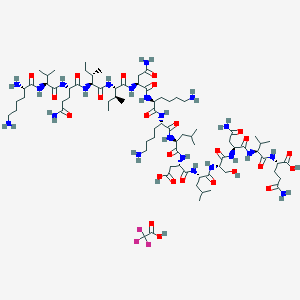

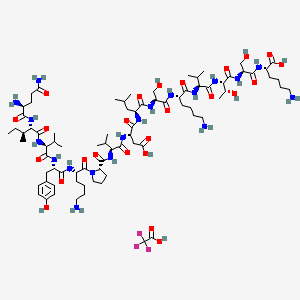

Molecular Structure Analysis

The investigation of tau molecular structure covers its primary sequence, local elements of secondary structure, and global fold, and finally, complex formation and aggregation . Tau is defined as an intrinsically disordered protein (IDP) and is present as six isoforms in the human brain .

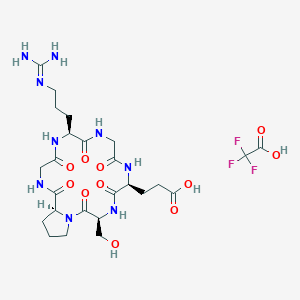

Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .

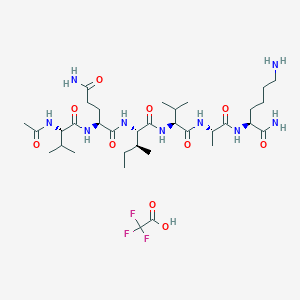

Physical And Chemical Properties Analysis

The this compound salt has a molecular weight of 1705.03 and a chemical formula of C₇₈H₁₃₃N₁₉O₂₃ . It is recommended to be stored at a temperature below -15°C .

科学的研究の応用

Structure and Aggregation of Tau Peptides

Short peptide sequences within the tau protein, including the region encompassing residues 307-321, are proposed to be core nucleation sites for the formation of amyloid fibrils characteristic of neurofibrillary tangles in Alzheimer's disease. Studies have focused on understanding the structure of these sequences to elucidate the mechanism of fibril formation and identify potential targets for therapeutic intervention (Inouye et al., 2006).

The microtubule-binding domain of the tau protein, including the region around residues 307-321, plays a crucial role in the protein's aggregation process. Research has aimed to dissect the contribution of different segments within this domain to tau's pathological aggregation, offering insights into potential therapeutic targets for Alzheimer's disease and related tauopathies (Tomoo et al., 2005).

Tau Protein Quantification and Biomarker Development

- Efforts have been made to quantify tau protein, including specific sequences like residues 307-321, in human cerebrospinal fluid (CSF) using targeted mass spectrometry. This approach aims to provide insights into tau protein's primary structure heterogeneity and its role as a biomarker for neuronal injury and Alzheimer's disease (Barthélemy et al., 2016).

Impact of Phosphorylation on Tau Peptides

- Phosphorylation plays a significant role in the conformation and pathological aggregation of tau peptides, including those within or adjacent to the 307-321 region. Studies on phosphorylated tau peptides have sought to understand how post-translational modifications affect tau's role in neurodegenerative diseases (Daly et al., 2000).

Novel Models for Tauopathy Research

- Innovative cell models have been developed using peptides derived from tau, including the region around 307-321, to study tauopathy mechanisms. These models aim to replicate tau aggregation and its cytotoxic effects in neurodegenerative diseases, providing a platform for testing potential therapeutic agents (Veloria et al., 2017).

作用機序

Target of Action

Tau Peptide (307-321) Trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

Peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis . Therefore, it’s plausible that this peptide interacts with its targets, possibly the Tau protein or related proteins, to exert its effects.

将来の方向性

生化学分析

Biochemical Properties

Tau Peptide (307-321) Trifluoroacetate interacts with various biomolecules in biochemical reactions. It is primarily used in protein interaction, functional analysis, and epitope screening

Cellular Effects

It has been shown that Tau protein can induce caspase-1 activation in microglial cells via ‘Toll-like’ 4 (TLR4) receptors and neutral sphingomyelinase . This suggests that this compound may have similar effects.

Molecular Mechanism

It has been suggested that the Tau protein undergoes conformational changes that lead to abnormal aggregation . This process is thought to be influenced by the presence of lipid bilayer membranes .

Temporal Effects in Laboratory Settings

It has been suggested that plasma NTA-tau levels increase across the AD continuum, especially during mid-to-late AD stages .

Dosage Effects in Animal Models

It has been shown that anti-ac-tauK174 treatment mitigates neurobehavioral impairment and reduces tau pathology in PS19 mice .

Metabolic Pathways

It has been suggested that Tau protein can be divided into four distinct portions: the N-terminal domain (NTD), the proline-rich domain (PRD), the microtubule-binding domain (MTBD), and the C-terminal domain (CTD) .

Transport and Distribution

It has been suggested that Tau protein can bind to lipid membranes in a fully expanded conformation at low density, thus inhibiting intermolecular aggregation .

Subcellular Localization

It has been suggested that Tau protein is expressed mainly in neuron axons where it binds tubulin and regulates microtubule stability .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H133N19O23.C2HF3O2/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81;3-2(4,5)1(6)7/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120);(H,6,7)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMDUKDSSNMZSQ-DFMIPEAGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H134F3N19O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1819.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。